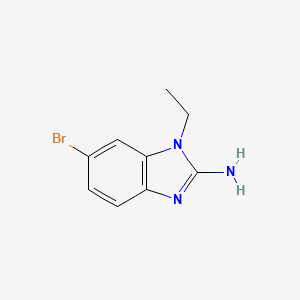

6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine

Description

Historical Context and Evolution of 1H-1,3-Benzodiazole Research

The journey of 1H-1,3-benzodiazole, or benzimidazole (B57391), research began in 1872 with its first synthesis by Hobrecker. ijarsct.co.in However, its pharmacological potential was not recognized until the 1940s, when Woolley reported the antibacterial activity of certain benzimidazole derivatives in 1944. ijarsct.co.in A pivotal discovery came in 1949 when 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole was identified as a key structural component of vitamin B12, solidifying the biological significance of this heterocyclic system.

Early synthetic methods primarily involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govorganic-chemistry.org Over the decades, synthetic methodologies have evolved to become more efficient and versatile, incorporating a wide range of reagents and conditions to yield a vast library of substituted benzimidazoles. nih.govorganic-chemistry.orgresearchgate.net This has enabled chemists to systematically explore the structure-activity relationships of these compounds, leading to the development of numerous pharmaceutical agents.

Significance of Substituted 1H-1,3-Benzodiazole-2-amine Scaffolds in Chemical Science

The 2-aminobenzimidazole (B67599) scaffold is a particularly important pharmacophore in medicinal chemistry. researchgate.net Its cyclic guanidine (B92328) moiety provides a planar, electron-rich system with available hydrogen bond donors and acceptors, making it an excellent candidate for interaction with biological macromolecules. benthamscience.comdntb.gov.ua This structural feature is a cornerstone of the diverse biological activities exhibited by this class of compounds.

Rationale for Focused Academic Research on 6-Bromo-1-ethyl-1H-1,3-benzodiazol-2-amine

The specific structural features of this compound provide a compelling rationale for its focused investigation. The rationale is built upon the predictable, yet potentially synergistic, effects of its distinct substituents on the benzimidazole core.

The Influence of Bromine Substitution: Halogenation, particularly bromination, of the benzimidazole ring is a well-established strategy for modulating biological activity. The introduction of a bromine atom at the 6-position can significantly alter the electronic properties of the molecule, enhancing its lipophilicity and potentially improving its ability to cross biological membranes. mdpi.com Furthermore, bromo-substituted benzimidazoles have been shown to possess a range of biological activities, including immunosuppressive and cytotoxic effects. nih.govnih.gov The presence of the bromine atom can also influence the metabolic stability of the compound.

The Role of N-Alkylation: The ethyl group at the N1-position is another critical modification. N-alkylation of benzimidazoles is known to impact their solubility, metabolic stability, and receptor-binding affinity. researchgate.netacs.orgresearchgate.net The introduction of an alkyl group can prevent the formation of certain metabolites and can orient other substituents in a way that optimizes interaction with a biological target. nih.govnih.gov Studies have shown that the nature and position of N-alkyl substituents play a crucial role in determining the antiviral and antibacterial properties of benzimidazole derivatives. researchgate.netnih.gov

The combination of a 6-bromo and a 1-ethyl substituent on the 2-aminobenzimidazole scaffold presents a unique opportunity for synergistic effects. The enhanced lipophilicity and altered electronics from the bromine atom, coupled with the modified steric and electronic profile from the N-ethyl group, could lead to novel pharmacological properties. Academic research into this compound is therefore driven by the potential to discover a compound with a unique and potent biological activity profile, stemming from the interplay of these specific structural modifications.

Chemical Compound Information

| Compound Name | Parent Compound/Scaffold | Key Substituents |

| This compound | 1H-1,3-benzodiazole | 6-bromo, 1-ethyl, 2-amino |

| 1H-1,3-benzodiazole | Imidazole (B134444), Benzene (B151609) | None |

| 2-aminobenzimidazole | 1H-1,3-benzodiazole | 2-amino |

| 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole | 1H-1,3-benzodiazole | 5,6-dimethyl, 1-(α-D-ribofuranosyl) |

Research Findings on Related Compounds

While specific research data for this compound is not extensively available in the public domain, the following table summarizes findings on structurally related compounds that inform the rationale for its study.

| Compound Class | Research Finding | Potential Implication for this compound |

| Bromo-substituted benzimidazoles | Have shown immunosuppressive and cytotoxic activities against various cell lines. nih.gov | The bromo substituent may confer cytotoxic or immunomodulatory properties. |

| N-alkylated benzimidazoles | N-alkylation can enhance antibacterial and antiviral efficacy. researchgate.netnih.gov | The N-ethyl group could enhance antimicrobial or antiviral potential. |

| Substituted 2-aminobenzimidazoles | Exhibit a wide range of biological activities including antimalarial and antibiotic potentiation. nih.govnih.gov | The core scaffold is a strong indicator of potential pharmacological relevance. |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-ethylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPNMRVYCBNKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)Br)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 1 Ethyl 1h 1,3 Benzodiazol 2 Amine and Its Derivatives

Precursor Synthesis and Strategic Halogenation at the C6 Position

The synthesis of the target compound often begins with the construction of a benzimidazole (B57391) ring, which is subsequently functionalized. A common precursor is 6-bromo-1,3-benzodiazol-2-amine. nih.gov The bromination step is critical for introducing the bromo-substituent at the desired C6 position. This is typically achieved through electrophilic aromatic substitution on a pre-existing benzimidazole ring or a suitably substituted benzene (B151609) precursor.

One effective method involves the direct bromination of a benzimidazole derivative using a brominating agent like N-Bromosuccinimide (NBS). This approach is often regioselective, targeting the electron-rich positions of the benzene ring portion of the molecule. For instance, the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature yields the 6-bromo derivative, demonstrating the feasibility of direct halogenation on a complex benzimidazole system. researchgate.netresearchgate.net Alternatively, precursors like substituted anilines can be brominated prior to the cyclization reaction that forms the benzimidazole ring. researchgate.net

Table 1: Comparison of Bromination Agents for Benzothiazoles (Note: Data is illustrative of general halogenation strategies that can be adapted for benzimidazoles)

| Brominating Agent | Catalyst/Conditions | Typical Yield | Reference |

| N-Bromosuccinimide (NBS) | DMF, -10 °C | Good | researchgate.net |

| N-Bromosuccinimide (NBS) / Titanium dioxide | Chloroform, 45-55 °C | 74-77% | google.com |

| Bromine | Acetic Acid | 84% | researchgate.netresearchgate.net |

N1-Ethylation Approaches in 1H-1,3-Benzodiazole Ring Construction

Introducing the ethyl group at the N1 position is a key step that can be performed at various stages of the synthesis. N-alkylation of the benzimidazole ring is a common and effective strategy. This reaction typically involves treating the N-H of the benzimidazole precursor with an ethylating agent in the presence of a base.

The choice of base and solvent can significantly influence the regioselectivity of the alkylation (N1 vs. N3). The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity. beilstein-journals.org This method has been shown to be effective for a range of substituted indazoles, a related heterocyclic system, and is applicable to benzimidazoles. beilstein-journals.org The reaction proceeds via deprotonation of the benzimidazole nitrogen, forming a nucleophilic anion that then attacks the ethylating agent (e.g., ethyl bromide or ethyl iodide).

Table 2: Conditions for Regioselective N-Alkylation

| Substrate Type | Base/Solvent | Alkylating Agent | Regioselectivity | Reference |

| Substituted Indazoles | NaH / THF | Alkyl Bromide | High N-1 selectivity | beilstein-journals.org |

| Benzimidazoles | Varies (e.g., K2CO3, NaH) | Ethyl Halide | Dependent on substrate and conditions | beilstein-journals.org |

Introduction of the 2-Amino Functionality: Direct and Indirect Methods

The introduction of the 2-amino group is a defining step in the synthesis of this class of compounds. This can be achieved through several methods, which can be broadly categorized as direct or indirect.

Direct Methods: One of the most common direct methods involves the cyclocondensation of a substituted o-phenylenediamine (B120857) with a cyanogen (B1215507) source. For example, reacting a 4-bromo-N-ethyl-benzene-1,2-diamine with cyanogen bromide would directly yield the desired 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine. This one-pot reaction forms the imidazole (B134444) ring and installs the 2-amino group simultaneously.

Indirect Methods: Indirect methods involve the use of a benzimidazole precursor with a leaving group at the C2 position, such as a halogen or a thiol group.

From 2-Thio Derivatives: A precursor like 1-methyl-1H-benzimidazole-2(3H)-thione can be synthesized by reacting N-methyl-1,2-phenylenediamine with carbon disulfide. nih.gov The thione can then be converted to the 2-amino derivative through subsequent reactions.

From 2-Halo Derivatives: A 2-chloro-benzimidazole can be synthesized and subsequently reacted with ammonia (B1221849) or an appropriate amine in a nucleophilic aromatic substitution reaction to install the 2-amino group.

The reaction of 2-aminobenzazoles with various reagents has been extensively studied to form fused heterocyclic systems, indicating the reactivity of the 2-amino functionality for further derivatization. jst.go.jp

Multi-Step Synthetic Sequences and Convergence Strategies for this compound

A plausible linear synthetic sequence could be:

Bromination: Start with a suitable benzene derivative, for instance, 4-nitroaniline, and introduce the bromine atom to get 4-bromo-2-nitroaniline.

Reduction: Reduce the nitro group to an amine to form 4-bromo-benzene-1,2-diamine.

Cyclization/Amination: React the diamine with cyanogen bromide to form 6-bromo-1H-1,3-benzodiazol-2-amine.

Ethylation: Perform N-alkylation with an ethyl halide to obtain the final product, this compound.

Catalytic and Microwave-Assisted Synthesis Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, modern techniques such as catalytic and microwave-assisted methods are employed.

Catalytic Synthesis: Transition metal catalysts, such as copper or palladium, are often used to facilitate C-N bond formation in the amination steps. researchgate.net These catalysts can lower the activation energy of the reaction, allowing for milder conditions and often improving yields. For example, copper-catalyzed cyclization has been used in the synthesis of polyfunctional benzothiazoles. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. nih.govjocpr.comresearchgate.net Reactions that might take hours under conventional heating can often be completed in minutes in a microwave reactor. jocpr.com This technique is particularly beneficial for multi-component reactions and the synthesis of heterocyclic libraries. nih.govresearchgate.net The synthesis of various benzothiazole (B30560) and triazolothiadiazole derivatives has been shown to be more efficient in terms of both reaction time and yield when conducted under microwave irradiation compared to conventional heating. jocpr.comscielo.br This suggests that steps like cyclization, amination, or N-alkylation in the synthesis of this compound could be significantly optimized using this technology.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Triazolothiadiazine Synthesis | 4 hours | 10-15 minutes | Significant | jocpr.com |

| Benzothiazole/Benzoxazole Synthesis | Not specified | 4-8 minutes | High/Efficient | nih.govresearchgate.net |

| Triazolothiadiazole Synthesis | 8-12 hours | 5-10 minutes | Significant | scielo.br |

Stereoselective Synthesis of Chiral Analogs (If Applicable to Derivatives)

While this compound is itself achiral, derivatives can be designed to contain stereocenters. The stereoselective synthesis of such chiral analogs is an important area of medicinal chemistry. Chirality can be introduced in several ways:

Using Chiral Starting Materials: The synthesis can begin with an enantiomerically pure precursor. For instance, a chiral amine could be incorporated into the benzimidazole scaffold.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. For example, tert-butanesulfinamide has been used as a chiral auxiliary for the stereoselective synthesis of novel pyrazole (B372694) derivatives. nih.gov This approach involves the stereoselective addition to a chiral sulfinyl imine, followed by removal of the auxiliary. nih.gov

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is a highly efficient method for generating chiral molecules.

The synthesis of a novel chiral α-tetrazole binaphthylazepine organocatalyst highlights a strategy where a stereocenter is stereoselectively inserted onto a chiral backbone, demonstrating an advanced method for creating complex chiral molecules. nih.gov Such principles could be applied to the synthesis of chiral derivatives of this compound by modifying the substituents on the core ring structure.

Chemical Reactivity and Transformation Studies of 6 Bromo 1 Ethyl 1h 1,3 Benzodiazol 2 Amine

Nucleophilic Aromatic Substitution (SNAr) at the C6-Bromo Position

The bromine atom at the C6 position of the benzimidazole (B57391) ring is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the bromide ion. The feasibility of SNAr reactions on an aryl halide is significantly influenced by the electronic nature of the aromatic ring. The benzimidazole moiety, particularly the electron-withdrawing nature of the heterocyclic ring, can activate the attached benzene (B151609) ring towards nucleophilic attack.

However, for SNAr to proceed efficiently, strong activation by electron-withdrawing groups positioned ortho or para to the leaving group is typically required. In the case of 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, the activating effect of the fused imidazole (B134444) ring may not be sufficient to facilitate substitution with a wide range of common nucleophiles under standard conditions. Reactions would likely necessitate strong nucleophiles (e.g., thiolates, alkoxides) and potentially harsh conditions such as high temperatures or the use of specialized solvent systems. Specific studies detailing the success or failure of various nucleophiles in displacing the C6-bromo group on this compound are not extensively documented.

Reactions Involving the 2-Amino Group: Acylation, Alkylation, and Condensation Reactions

The 2-amino group is a key reactive site on the molecule, behaving as a typical nucleophile. Its reactivity is well-established in the broader class of 2-aminobenzimidazoles.

Acylation: The primary amine can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction would yield the corresponding N-(6-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)amide. The choice of base (e.g., pyridine, triethylamine) and solvent is crucial to facilitate the reaction and neutralize the acid byproduct.

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, with the potential for mono-, di-, and even tri-alkylation (quaternization) to occur. Furthermore, competitive alkylation at the N1 or N3 positions of the imidazole ring is a common side reaction in benzimidazole chemistry, although the existing N1-ethyl group in the target molecule would direct any further ring alkylation to the N3 position.

Condensation Reactions: The 2-amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by acid and involve the removal of water. The resulting imines are versatile intermediates for further synthetic transformations.

While these reactions are standard for 2-aminobenzimidazoles, specific examples with optimized conditions and yields for this compound are not detailed in available research.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C6-bromo functionality is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile method for elaborating the molecular structure.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃). This would allow for the introduction of a wide variety of aryl or vinyl substituents at the C6 position.

Heck Reaction: The Heck reaction could be used to couple the molecule with an alkene, catalyzed by a palladium complex, to introduce a vinyl group at the C6 position.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction would couple the C6-bromo group with a terminal alkyne, yielding a 6-alkynyl substituted benzimidazole. Such reactions are well-documented for other bromo-substituted benzimidazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to replace the bromine atom with various primary or secondary amines, providing an alternative route to C6-amino derivatives.

While these coupling reactions are highly prevalent in modern organic synthesis and have been applied to similar bromo-heterocycles, specific protocols and results for this compound are not available in the surveyed literature. A table of potential reactions is presented below based on general methodologies.

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions This table is illustrative of expected reactions based on general chemical principles, not on published experimental data for the specific compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base | 6-Aryl-1-ethyl-1H-1,3-benzodiazol-2-amine |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 6-Vinyl-1-ethyl-1H-1,3-benzodiazol-2-amine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 6-Alkynyl-1-ethyl-1H-1,3-benzodiazol-2-amine |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | 6-(Substituted amino)-1-ethyl-1H-1,3-benzodiazol-2-amine |

Reductive Transformations and Dehalogenation Studies

Reductive Dehalogenation: The carbon-bromine bond can be cleaved under reductive conditions to yield the corresponding debrominated compound, 1-ethyl-1H-1,3-benzodiazol-2-amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or using metal-based reducing agents.

Reduction of Other Groups: The benzimidazole ring itself is generally stable to reduction under typical conditions. If other reducible functional groups were present on the molecule (such as a nitro group), they could be selectively reduced. For instance, a nitro group can be reduced to an amine using agents like SnCl₂ or catalytic hydrogenation, a common step in the synthesis of aminobenzimidazoles. There are no other reducible groups on the title compound.

Oxidative Transformations

The 2-amino group and the benzimidazole ring system can be susceptible to oxidation, although the benzimidazole core is generally quite stable. Strong oxidizing agents could potentially lead to degradation of the molecule. Oxidation of the primary amino group could lead to various products, including nitroso or nitro compounds, or potentially lead to polymerization, depending on the reaction conditions. Specific, controlled oxidative transformations of 2-aminobenzimidazoles are not common, and no studies have been reported for this compound.

Advanced Spectroscopic and Crystallographic Characterization of 6 Bromo 1 Ethyl 1h 1,3 Benzodiazol 2 Amine

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectra would be needed to identify the characteristic vibrational frequencies of the functional groups present in 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine. This would include the N-H stretches of the amine group, C-N stretching vibrations, C-H vibrations of the ethyl and aromatic moieties, and the C-Br stretching frequency.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

HRMS data is crucial for determining the exact mass of the molecule and, consequently, its elemental formula. Analysis of the fragmentation pattern would provide insights into the stability of different parts of the molecule and help to confirm the proposed structure.

Spectroscopic Probes for Investigating Intermolecular Interactions and Aggregation Behavior

This section would require studies using techniques such as concentration-dependent NMR or UV-Vis spectroscopy to investigate how the molecules interact with each other in solution and in the solid state. These experiments would provide information on the potential for self-assembly and aggregation.

Without access to primary research data for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specific requirements. The information necessary to populate the outlined sections is not currently available in the scientific literature.

Computational and Theoretical Chemistry Investigations on 6 Bromo 1 Ethyl 1h 1,3 Benzodiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide valuable insights into its geometry, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net

Electronic Structure and Reactivity Descriptors: DFT calculations can determine key parameters that describe the molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. researchgate.net

| Reactivity Descriptor | Predicted Trend for this compound |

| HOMO Energy | Relatively high, indicating electron-donating capacity of the amino group. |

| LUMO Energy | Lowered by the electron-withdrawing effect of the bromine atom. |

| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. |

| Electronegativity (χ) | Influenced by the interplay of substituents. |

| Chemical Hardness (η) | Related to the HOMO-LUMO gap, indicating resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness, indicating polarizability. |

Spectroscopic Property Prediction: DFT calculations are also instrumental in predicting spectroscopic properties. By calculating the harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net This allows for the assignment of vibrational modes to specific functional groups, aiding in the structural characterization of the compound. For this compound, characteristic vibrational modes for the N-H, C-N, C-Br, and aromatic C-H bonds can be predicted and compared with experimental data.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the benzimidazole (B57391) ring and the amino group, making them potential sites for hydrogen bonding and protonation. The area around the bromine atom might exhibit a region of positive potential, known as a σ-hole, which can participate in halogen bonding. nih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO analysis focuses on the HOMO and LUMO, which are key to understanding a molecule's chemical reactivity and electronic transitions. The spatial distribution of the HOMO indicates the regions from which electrons are most likely to be donated, while the LUMO distribution shows where incoming electrons are most likely to be accepted. In 2-aminobenzimidazole (B67599) derivatives, the HOMO is often localized on the amino group and the benzimidazole ring, while the LUMO is distributed over the fused ring system. researchgate.net The introduction of a bromine atom and an ethyl group would modulate the shapes and energies of these orbitals.

Conformational Analysis and Energy Landscapes of this compound

The presence of the flexible ethyl group attached to one of the nitrogen atoms in this compound suggests the possibility of multiple stable conformations. Conformational analysis aims to identify these stable conformers and to determine their relative energies. nih.gov This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step.

For the N-ethyl group, rotation around the N-C bond will lead to different spatial orientations of the ethyl chain relative to the benzimidazole ring. Theoretical studies on similar N-substituted benzimidazoles have identified different stable conformers, such as synperiplanar and antiperiplanar conformations. tandfonline.comresearchgate.net The relative energies of these conformers determine their population at a given temperature. The global minimum on the potential energy surface corresponds to the most stable conformation.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| Synperiplanar | ~0° | Higher |

| Antiperiplanar | ~180° | Lower (more stable) |

Note: The relative energies are illustrative and would require specific calculations for the target molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of the solvent and temperature. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and intermolecular interactions of this compound in a solution phase. nih.govacs.org

These simulations can reveal how the molecule interacts with solvent molecules, such as water, and how these interactions influence its conformational preferences. For instance, the accessibility of the amino group and the nitrogen atoms of the benzimidazole ring to solvent molecules can be assessed, which is important for understanding its solubility and reactivity in different media. MD simulations on 2-aminobenzimidazole inhibitors have been used to study their complexation with biological macromolecules, providing insights into their stability and binding modes. nih.govacs.org

Quantum Chemical Studies of Reaction Mechanisms and Transition States Involving this compound

Quantum chemical methods, including DFT, are crucial for elucidating the mechanisms of chemical reactions. These studies can map out the entire reaction pathway, from reactants to products, by identifying and characterizing the transition states. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For this compound, quantum chemical studies could investigate various reactions, such as electrophilic substitution on the benzene (B151609) ring or nucleophilic reactions at the amino group. For example, in nitration reactions of benzimidazoles, theoretical studies have been used to predict the most likely position of substitution by analyzing the stability of the intermediate carbocations. researchgate.net

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The structure and properties of this compound in the solid state and in biological systems are governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The amino group and the ring nitrogen atoms can act as both hydrogen bond donors and acceptors, leading to the formation of networks of intermolecular hydrogen bonds. sci-hub.st

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule. rsc.org The strength of this interaction depends on the nature of the halogen and the interacting partner.

π-Stacking: The planar benzimidazole ring system can engage in π-stacking interactions with other aromatic rings. These interactions are driven by a combination of electrostatic and dispersion forces.

Theoretical calculations can quantify the strength of these interactions and predict the preferred geometries of molecular assemblies. Studies on bromo-substituted heterocyclic compounds have characterized the nature of C-Br···Br-C and other halogen-related interactions, highlighting the importance of dispersion and electrostatic contributions. rsc.org

| Interaction Type | Potential Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | NH₂···N, NH₂···O, NH···N | -3 to -10 |

| Halogen Bonding | C-Br···O, C-Br···N | -1 to -5 |

| π-Stacking | Benzimidazole ring···Benzimidazole ring | -2 to -5 |

Note: The interaction energies are typical ranges and would vary for the specific molecular context.

Molecular Docking Studies and Binding Site Analysis for Investigating Interactions with Biological Macromolecules as Chemical Probes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or nucleic acid. researchgate.net

Derivatives of 2-aminobenzimidazole are known to possess a wide range of biological activities, and molecular docking studies have been employed to understand their mechanism of action. nih.govekb.eg For this compound, docking studies could be performed to investigate its potential as an inhibitor of various enzymes or as a ligand for receptors. These studies would identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the molecule and the amino acid residues in the binding site of the target protein.

For example, docking studies on benzimidazole derivatives as potential cyclooxygenase-2 (COX-2) inhibitors have revealed the crucial interactions within the enzyme's active site. ekb.eg Similar studies could be envisioned for this compound to explore its potential as a chemical probe for various biological targets.

Role of 6 Bromo 1 Ethyl 1h 1,3 Benzodiazol 2 Amine As a Versatile Synthetic Intermediate and Chemical Probe in Research

Utilization as a Scaffold for the Construction of Diverse Heterocyclic Systems

The unique arrangement of functional groups in 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine makes it an excellent starting material for the synthesis of more complex, polycyclic heterocyclic systems. Its utility stems from two primary reactive centers: the 2-amino group integrated with the imidazole (B134444) ring and the C6-bromo substituent on the benzene (B151609) ring.

The 2-aminobenzimidazole (B67599) moiety contains a nucleophilic exocyclic amino group and an adjacent endocyclic nitrogen atom, which can react with 1,3-dielectrophilic reagents to form new fused rings. This type of reaction, known as cyclocondensation, is a powerful method for constructing elaborate molecular architectures. For example, reaction with β-ketoesters or malonic acid derivatives can lead to the formation of pyrimido[1,2-a]benzimidazoles, a class of compounds investigated for various pharmacological activities.

Table 1: Examples of Fused Heterocyclic Systems via Cyclocondensation This table is illustrative of general reactions for the 2-aminobenzimidazole scaffold.

| Reagent | Resulting Fused System |

|---|---|

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrimido[1,2-a]benzimidazol-4-one |

| Malononitrile | Dihydropyrimido[1,2-a]benzimidazole |

| α,β-Unsaturated ketone | Tetrahydropyrimido[1,2-a]benzimidazole |

Furthermore, the bromine atom at the 6-position serves as a versatile handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for forming C-C bonds with boronic acids) and the Buchwald-Hartwig amination (for forming C-N bonds with amines) are widely used to modify such bromo-aromatic systems. These reactions enable the attachment of a wide range of substituents, including aryl, heteroaryl, and substituted amino groups, thereby creating a diverse array of novel heterocyclic structures.

Table 2: Potential Cross-Coupling Reactions at the C6-Position This table illustrates potential transformations based on the reactivity of the bromo-aromatic group.

| Reaction Name | Coupling Partner | Resulting Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 6-Aryl-1-ethyl-1H-benzimidazol-2-amine |

| Buchwald-Hartwig Amination | Secondary amine (e.g., Morpholine) | 1-Ethyl-6-morpholin-1H-benzimidazol-2-amine |

| Sonogashira Coupling | Terminal alkyne | 1-Ethyl-6-(alkynyl)-1H-benzimidazol-2-amine |

| Heck Coupling | Alkene | 1-Ethyl-6-(alkenyl)-1H-benzimidazol-2-amine |

Development of Libraries of Novel 1H-1,3-Benzodiazole Derivatives

In drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds, known as a chemical library, is crucial for screening and optimization. The structure of this compound is ideally suited for the principles of combinatorial chemistry, allowing for systematic structural diversification at multiple points.

A two-pronged diversification strategy can be employed:

Modification at the 2-amino group: The primary amine can be readily acylated, sulfonated, or reacted with isocyanates and isothiocyanates to form amides, sulfonamides, ureas, and thioureas, respectively. This introduces a wide variety of functional groups and steric bulk.

Modification at the 6-bromo position: As described previously, the bromine atom can be substituted using a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aromatic and heteroaromatic rings, as well as other functional moieties.

By combining these two strategies, a large library of compounds can be synthesized from a single starting material. For instance, reacting the parent compound with ten different acyl chlorides and then coupling each of the ten resulting amides with ten different boronic acids would generate a library of 100 distinct molecules. This approach allows for a systematic exploration of the chemical space around the benzimidazole (B57391) scaffold to identify compounds with desired properties.

Table 3: Hypothetical Combinatorial Library from this compound

| Entry | R1 (from Acyl Chloride) | R2 (from Boronic Acid) |

|---|---|---|

| 1 | Phenyl | Pyridin-3-yl |

| 2 | Phenyl | Thiophen-2-yl |

| 3 | Cyclopropyl | Pyridin-3-yl |

| 4 | Cyclopropyl | Thiophen-2-yl |

Applications in Chemical Biology as a Molecular Framework for Investigating Biomolecular Interactions and Pathways

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function or activity. The benzimidazole core is a common feature in molecules that bind to biomacromolecules. This compound can serve as a molecular framework for the rational design of such probes.

By attaching a reporter group, such as a fluorophore, to the benzimidazole scaffold, researchers can create a tool to visualize and quantify biomolecular interactions. The bromine atom is particularly useful for this purpose, as it allows for the covalent attachment of fluorescent dyes via cross-coupling reactions without significantly altering the core structure that may be responsible for target binding. Upon binding of the probe to its target, a change in the fluorescent signal (e.g., intensity, wavelength, or polarization) can be observed, providing real-time information about the interaction.

Table 4: Potential Fluorophores for Probe Development

| Fluorophore Class | Attachment Strategy | Potential Application |

|---|---|---|

| Coumarin | Suzuki coupling of a coumarin boronic acid | FRET-based assays |

| BODIPY | Suzuki coupling of a BODIPY boronic acid | Fluorescence polarization assays |

| Naphthalimide | Buchwald-Hartwig amination with an amino-naphthalimide | Cellular imaging |

Exploration in Advanced Materials Research for Organic Electronics and Optoelectronic Devices

Benzimidazole derivatives are gaining significant attention in materials science, particularly in the field of organic electronics. Their inherent properties, such as high thermal stability, good electron affinity due to the electron-deficient imidazole ring, and rigid planar structure that facilitates π-π stacking, make them excellent candidates for various electronic applications. alfa-chemistry.com

These compounds are frequently used as:

Electron-Transport Materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) to facilitate the injection and transport of electrons. alfa-chemistry.com

Host Materials for phosphorescent or fluorescent emitters in OLEDs, providing a high-energy matrix to ensure efficient energy transfer to the guest emitter. nih.gov

Blue Light Emitters due to the large energy gap of the benzimidazole core. alfa-chemistry.com

The this compound scaffold is a promising monomer for the synthesis of advanced organic materials. The bromine atom can be utilized in polymerization reactions, such as Suzuki or Stille polycondensation, to create π-conjugated polymers. By selecting appropriate co-monomers, the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the bandgap, can be precisely tuned. These benzimidazole-based polymers could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. acs.org

Table 5: Role of Benzimidazole Derivatives in Organic Electronics

| Application | Function | Key Property |

|---|---|---|

| OLEDs | Electron-Transport Layer | High electron mobility |

| OLEDs | Host Material | High triplet energy |

| OFETs | n-type Semiconductor | π-conjugated polymer backbone |

| OPVs | Electron Acceptor | Tunable LUMO level |

Emerging Research Directions and Future Perspectives for 6 Bromo 1 Ethyl 1h 1,3 Benzodiazol 2 Amine Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often not aligned with the principles of green chemistry. Recent research has focused on developing more environmentally benign alternatives to classical condensation reactions. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. For the synthesis of 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, several green strategies can be envisioned, drawing from methodologies developed for related benzimidazole structures.

Key green approaches include the use of water as a solvent, microwave-assisted organic synthesis (MAOS), and the application of recyclable or non-toxic catalysts. For instance, the condensation of the corresponding o-phenylenediamine (B120857) with a cyanogen (B1215507) source can be performed in aqueous media, minimizing the reliance on volatile organic compounds. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often increases product yields for benzimidazole synthesis. Furthermore, the replacement of hazardous catalysts with greener alternatives like zinc salts or iodine under specific conditions represents a significant step forward.

| Green Synthesis Method | Typical Catalyst/Medium | Key Advantages |

| Aqueous Media Synthesis | Water | Eliminates hazardous organic solvents, simplifies workup, cost-effective. |

| Microwave-Assisted Synthesis | Alumina, Acetonitrile | Drastically reduces reaction time, improves energy efficiency, often increases yields. |

| Catalysis with Benign Reagents | Ammonium Chloride, Zinc Acetate, Boric Acid | Uses inexpensive, non-toxic, and often recyclable catalysts. nih.gov |

| Transition-Metal-Free Cyclization | K₂CO₃ in Water | Avoids the use of potentially toxic and expensive metal catalysts. mdpi.com |

These sustainable methods offer pathways to synthesize this compound and its derivatives in a more economical and environmentally responsible manner.

Flow Chemistry and Continuous Manufacturing Methodologies for this compound

Flow chemistry, or continuous manufacturing, is emerging as a transformative technology in the production of active pharmaceutical ingredients (APIs) and fine chemicals. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of multiple synthetic steps.

The synthesis of this compound could be adapted to a continuous flow process. A hypothetical multi-step flow synthesis could involve the reaction of a pre-functionalized o-phenylenediamine with a cyclizing agent, such as cyanogen bromide, in a heated microreactor or packed-bed reactor. The superior heat exchange in flow reactors allows for the safe use of highly exothermic reactions and elevated temperatures, potentially accelerating the cyclization step. Downstream modules could be integrated for in-line purification, such as liquid-liquid extraction or crystallization, enabling the production of the final compound with high purity without the need to isolate intermediates.

| Parameter | Batch Processing | Flow Chemistry / Continuous Manufacturing |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time. |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and mixing issues. | Highly efficient, ensuring uniform reaction conditions and better reproducibility. |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Straightforward scalability by extending operational time or "numbering-up" reactors. |

| Process Control | Limited real-time control over parameters like temperature and concentration. | Precise, real-time control over residence time, temperature, and stoichiometry. |

Adopting flow chemistry for the synthesis of this compound would not only enhance the safety and efficiency of its production but also align with the modern pharmaceutical industry's shift towards more agile and controlled manufacturing processes.

Advanced In Silico Screening and Design of Related Compounds for Specific Chemical Properties

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and materials science. These methods allow for the rapid evaluation of virtual compound libraries and the rational design of new molecules with desired properties, significantly reducing the time and cost associated with experimental research. For this compound, in silico techniques can be used to explore its chemical space and design novel derivatives with tailored characteristics.

Molecular docking studies can predict the binding affinity and interaction patterns of derivatives with specific biological targets, such as protein kinases or enzymes. By modifying the substituents on the benzimidazole core, researchers can computationally screen for compounds with improved binding scores. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can assess the drug-likeness of designed compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov Density Functional Theory (DFT) analysis can be employed to understand the electronic properties and reactivity of the molecule, guiding further synthetic efforts. nih.gov

| In Silico Parameter | Significance in Compound Design |

| Molecular Docking Score | Predicts the binding affinity of a ligand to a biological target; a lower score often indicates stronger binding. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. |

| ADMET Properties | Predicts pharmacokinetic and toxicity profiles, helping to identify candidates with better bioavailability and lower risk. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time to assess the stability of the binding interaction. nih.gov |

These computational approaches enable the targeted design of analogs of this compound, optimizing for specific chemical or biological functions before committing to laboratory synthesis.

Development of Advanced Analytical Methodologies for Characterization and Purity Beyond Standard Techniques

While standard analytical techniques such as NMR, IR, and basic mass spectrometry are essential for routine structural confirmation, the comprehensive characterization and purity assessment of complex molecules like this compound often require more advanced methodologies. These techniques are crucial for identifying trace impurities, resolving complex mixtures, and providing detailed structural insights.

Hyphenated techniques, which couple separation methods with powerful detection technologies, are particularly valuable. Liquid Chromatography-Mass Spectrometry (LC-MS), especially when combined with tandem mass spectrometry (MS/MS), provides exceptional sensitivity and selectivity for identifying and quantifying the target compound and any related impurities in a complex matrix. asdlib.orgrsisinternational.orgiaea.org High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the unambiguous determination of elemental composition. For compounds that may exist as enantiomers or have chiral derivatives, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is essential for enantiomeric separation and quantification. researchgate.netnih.gov Additionally, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to study the interactions of the compound with biomolecules. nih.gov

| Analytical Technique | Application in Characterization and Purity Analysis |

| LC-MS/MS | Ultra-sensitive quantification of the compound and its metabolites in biological matrices; impurity profiling. rsisinternational.orgiaea.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass data to confirm the elemental composition of the parent compound and unknown impurities. |

| Chiral HPLC | Separation and quantification of enantiomers for chiral derivatives, which is critical as stereoisomers can have different biological activities. researchgate.netnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities or degradation products. asdlib.orgrsisinternational.org |

| MALDI-TOF-MS | Characterization of interactions with peptides and other macromolecules. nih.gov |

The application of these advanced analytical methods ensures a thorough understanding of the compound's identity, purity, and behavior, which is a prerequisite for its use in any high-level application.

Unexplored Reactivity Patterns and Novel Transformations of the Benzodiazole Core

The chemical structure of this compound offers multiple sites for chemical modification, suggesting a rich and largely unexplored reactivity landscape. The bromo-substituent at the 6-position is a particularly attractive site for functionalization via modern cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), are powerful tools for modifying aryl halides. nih.govmdpi.comyoutube.com These reactions could be used to introduce a wide variety of aryl, heteroaryl, or amine substituents at the 6-position of the benzimidazole core, creating a library of novel compounds. mdpi.com The reactivity of the 2-amino group offers further opportunities for derivatization, such as acylation or the formation of Schiff bases, leading to molecules with different electronic and steric properties. researchgate.net The N-ethyl group can also be a site for functionalization, although this is generally more challenging. nih.govacs.org Exploring these transformations can lead to the discovery of new compounds with unique properties.

| Reaction Type | Potential Application on the Benzodiazole Core | Expected Outcome |

| Suzuki-Miyaura Coupling | Reaction at the C6-Br position with an aryl boronic acid. mdpi.commdpi.com | Formation of a C-C bond, yielding a 6-aryl substituted derivative. |

| Buchwald-Hartwig Amination | Reaction at the C6-Br position with a primary or secondary amine. mdpi.com | Formation of a C-N bond, yielding a 6-amino substituted derivative. |

| Sonogashira Coupling | Reaction at the C6-Br position with a terminal alkyne. | Introduction of an alkynyl moiety, a versatile functional group for further chemistry (e.g., click reactions). |

| N-Acylation | Reaction of the 2-amino group with an acyl chloride or anhydride. | Formation of a 2-amido derivative, modifying the electronic properties of the guanidine-like system. researchgate.net |

| C-H Functionalization | Direct catalytic functionalization at other positions on the benzene (B151609) ring. researchgate.net | A modern, atom-economical method to introduce new substituents without pre-functionalization. |

Systematic investigation into these and other novel transformations will unlock the full synthetic potential of the this compound scaffold, paving the way for new discoveries in materials and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine?

Methodological Answer: A two-step approach is recommended:

Ethylation : React 1H-1,3-benzodiazol-2-amine with ethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF at 80–100°C for 12–24 hours to yield 1-ethyl-1H-1,3-benzodiazol-2-amine .

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or DMF) under controlled conditions (0–25°C, 2–6 hours) to introduce bromine at position 3. Monitor regioselectivity via TLC or HPLC .

Key Considerations:

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

-

Yield Optimization Table :

Step Reagents/Conditions Typical Yield Ethylation EtBr, NaH, DMF, 80°C 60–75% Bromination NBS, DCM, 25°C 45–65%

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine at position 6 acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Key factors:

- Solvent : Use DMF or DMSO to stabilize transition states.

- Catalyst : CuI or Pd catalysts enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Competing Pathways : Bromine’s steric hindrance may reduce reactivity compared to smaller halogens (e.g., Cl); monitor byproduct formation via GC-MS .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

- Heavy Atom Effect : Bromine’s high electron density causes absorption errors; apply multi-scan corrections (e.g., SADABS) during data collection .

- Disorder Modeling : The ethyl group may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformations .

- Validation Metrics : Ensure R1 < 5%, wR2 < 12%, and goodness-of-fit (GOF) ≈ 1.0 .

Q. Refinement Table :

| Parameter | Ideal Range |

|---|---|

| R1 (%) | < 5 |

| wR2 (%) | < 12 |

| CCDC Deposition | Required for reproducibility |

Q. How can computational methods predict the electronic effects of bromine and ethyl substituents?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to calculate HOMO-LUMO gaps. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at C-6 .

- Molecular Electrostatic Potential (MESP) : Visualize charge distribution using VMD or PyMOL. The ethyl group donates electron density via induction, partially counteracting bromine’s withdrawal .

- TD-DFT for UV-Vis : Predict λ_max shifts caused by substituents; compare with experimental data .

Q. How should researchers address contradictions in experimental data (e.g., NMR vs. XRD results)?

Methodological Answer:

-

Root-Cause Analysis :

-

Resolution Workflow :

Discrepancy Diagnostic Tool Peak Splitting (NMR) Rotational NOE (nOe) Unassigned XRD Peaks Hirshfeld Surface Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.